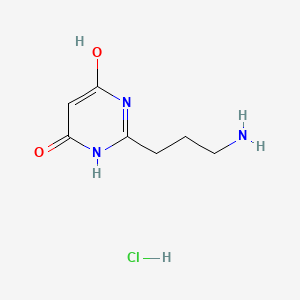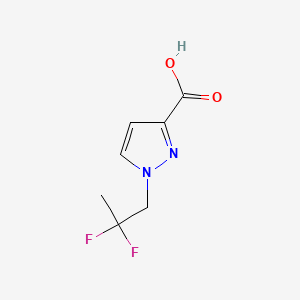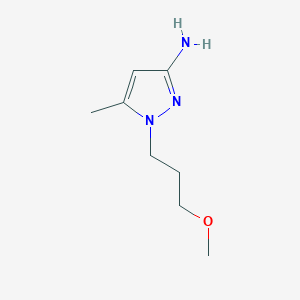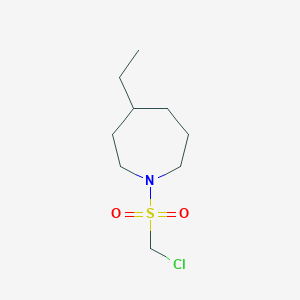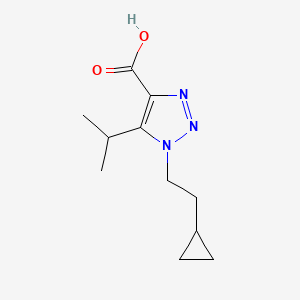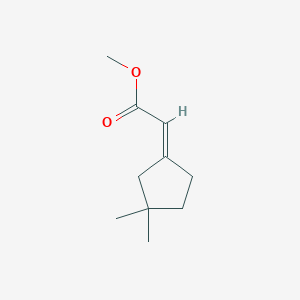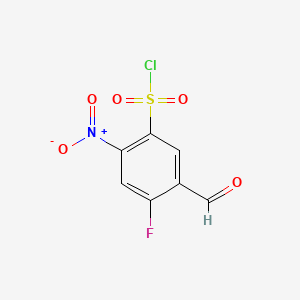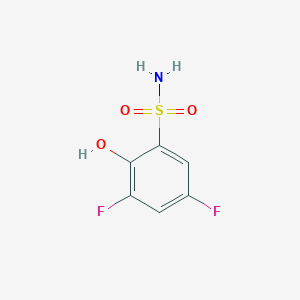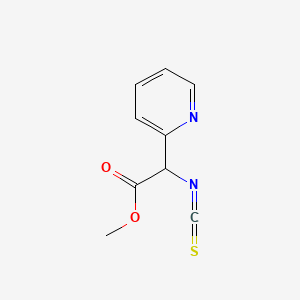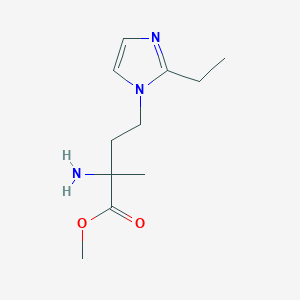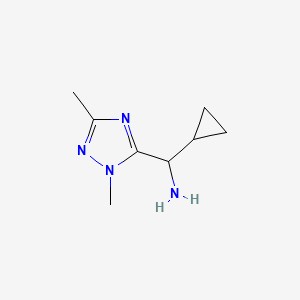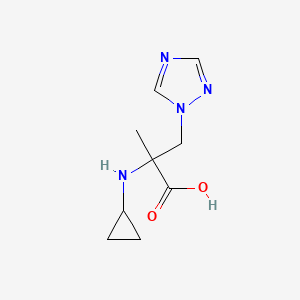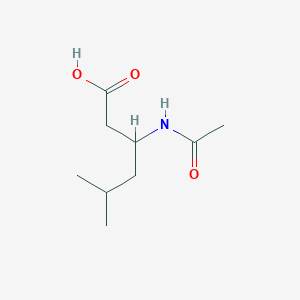
3-Acetamido-5-methylhexanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Acetamido-5-methylhexanoic acid is an organic compound with the molecular formula C9H17NO3 It is a derivative of hexanoic acid, featuring an acetamido group and a methyl group on the carbon chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetamido-5-methylhexanoic acid can be achieved through several methods. One common approach involves the salification of a racemic mixture of 3-(2-acetamino)-5-methylhexanol with (S)-(-)-1-phenylethylamine in a mixed solvent of alcohol and halogenated hydrocarbon. The unnecessary S-shaped chiral isomer salts are precipitated out, filtered, and the filtrate is concentrated and dissolved in water .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves the use of large-scale chemical reactors and purification systems to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
3-Acetamido-5-methylhexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the acetamido group to an amine.
Substitution: The acetamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-Acetamido-5-methylhexanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-Acetamido-5-methylhexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds with active sites, while the methyl group can influence the compound’s hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.
類似化合物との比較
Similar Compounds
3-Acetamido-5-acetylfuran: A derivative of furan with similar acetamido functionality.
3-Acetamido-5-carboxyfuran: Another furan derivative with a carboxylic acid group.
3-(2-Acetamino)-5-methylhexanol: A related compound with a hydroxyl group instead of a carboxylic acid.
Uniqueness
3-Acetamido-5-methylhexanoic acid is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound in both research and industrial applications.
特性
CAS番号 |
1001611-03-5 |
|---|---|
分子式 |
C9H17NO3 |
分子量 |
187.24 g/mol |
IUPAC名 |
3-acetamido-5-methylhexanoic acid |
InChI |
InChI=1S/C9H17NO3/c1-6(2)4-8(5-9(12)13)10-7(3)11/h6,8H,4-5H2,1-3H3,(H,10,11)(H,12,13) |
InChIキー |
QXVNWFGYESVXFT-UHFFFAOYSA-N |
正規SMILES |
CC(C)CC(CC(=O)O)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


